molecular formula C22H25ClN4O3 B11358000 2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11358000
M. Wt: 428.9 g/mol
InChI Key: JGTHEEICFSAFNQ-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, a morpholine ring, and a chlorinated phenoxy group, making it a unique structure with diverse chemical properties.

Preparation Methods

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves multiple steps, including nucleophilic aromatic substitution and amide bond formationIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-CHLORO-3-METHYLPHENOXY)-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C22H25ClN4O3

Molecular Weight

428.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C22H25ClN4O3/c1-15-11-17(4-5-18(15)23)30-14-22(28)24-16-3-6-20-19(12-16)25-21(26(20)2)13-27-7-9-29-10-8-27/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,24,28)

InChI Key

JGTHEEICFSAFNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCOCC4)C)Cl

Origin of Product

United States

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